(2Z,3E)-2,3-bis(hydroxyimino)-N,N-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the acid-catalyzed hydrolysis of nitromethane, which produces hydroxylamine hydrochloride . This intermediate can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of homogeneous synthesis systems can enhance the reaction rate and consistency, making the process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oximes or nitriles, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other compounds .
Biology
The compound’s reactivity also makes it useful in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their function .
Medicine
Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research .
Industry
Industrially, (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE is used in the production of advanced materials and polymers. Its chemical properties enable the creation of materials with specific characteristics, such as enhanced strength or conductivity .
Wirkmechanismus
The mechanism of action of (Z)-N-[(3E)-1-(DIMETHYLAMINO)-3-(HYDROXYIMINO)BUTAN-2-YLIDENE]HYDROXYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydroxyimino functionality.
Oximes: Compounds with similar hydroxyimino groups but different overall structures.
Uniqueness
This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C6H13N3O2 |
---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
(NZ)-N-[(3E)-1-(dimethylamino)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O2/c1-5(7-10)6(8-11)4-9(2)3/h10-11H,4H2,1-3H3/b7-5+,8-6- |
InChI-Schlüssel |
DOEFUIMTXWAGKN-YMBWGVAGSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/CN(C)C |
Kanonische SMILES |
CC(=NO)C(=NO)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.